2,5-dimethyl-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
2,5-dimethyl-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-14-6-8-18(9-7-14)20-16(3)25-26-19(11-15(2)24-21(20)26)23-13-17-5-4-10-22-12-17/h4-12,23H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFBQOOCCCCUIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NCC4=CN=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the substituents. Common reagents used in these reactions include various alkylating agents, pyridine derivatives, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at Position 7
The 7-amino group exhibits moderate nucleophilicity, enabling substitution reactions under acidic or catalytic conditions. Key transformations include:
-
Acylation : Reacts with acetyl chloride in dichloromethane (DCM) at 0–5°C to form the corresponding acetamide derivative (yield: 78–85%) .
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Suzuki Coupling : The amine can be replaced via palladium-catalyzed cross-coupling with aryl boronic acids (e.g., 4-fluorophenylboronic acid) under microwave irradiation (120°C, 30 min), achieving 60–72% yields .
Electrophilic Aromatic Substitution
The pyrimidine ring undergoes electrophilic attacks at electron-rich positions (C-5 and C-6):
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Nitration : Treatment with HNO₃/H₂SO₄ at 50°C introduces nitro groups at C-5 (major) and C-6 (minor), with regioselectivity influenced by the 4-methylphenyl substituent .
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Halogenation : Bromine in acetic acid selectively substitutes at C-5 (yield: 65%), forming a mono-brominated product.
Functionalization via Cross-Coupling Reactions
The 3-(4-methylphenyl) group participates in metal-catalyzed reactions:
Modifications of the Pyridin-3-ylmethylamine Side Chain
The N-(pyridin-3-ylmethyl) group undergoes distinct transformations:
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Oxidation : Reacts with m-CPBA in DCM to form the N-oxide derivative (yield: 82%) .
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Alkylation : Treatment with methyl iodide in THF/K₂CO₃ yields quaternary ammonium salts (yield: 75–88%) .
Stability Under Acidic/Basic Conditions
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Acid Stability : Stable in 1M HCl (25°C, 24h) but degrades in 6M HCl (80°C, 6h) via pyrimidine ring hydrolysis.
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Base Sensitivity : Decomposes in 1M NaOH (reflux, 2h) through cleavage of the pyrazole–pyrimidine junction .
Comparative Reactivity of Structural Analogs
Data from analogous compounds highlight substituent effects:
| Compound | Key Reaction | Rate (Relative) |
|---|---|---|
| 3-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl) derivative | Suzuki coupling at C-7 | 1.8× faster |
| N-(pyridin-2-ylmethyl) analog | Nitration at C-5 | 1.3× slower |
Mechanistic Insights
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Nucleophilic Aromatic Substitution : The 7-amino group’s lone pair facilitates attack by electrophiles, with steric hindrance from the pyridin-3-ylmethyl group slowing reactions by ~20% compared to smaller substituents .
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Ring Opening : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the pyrimidine ring cleaves to form dicarboxylic acid derivatives .
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the compound's efficacy as an antiviral agent. It has been shown to inhibit various viral infections, making it a candidate for further development in antiviral therapies.
Medicinal Chemistry Applications
In addition to its antiviral properties, this compound has been investigated for its potential in treating other diseases:
- Cancer Therapy : Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can exhibit anticancer activity. The structural modifications in 2,5-dimethyl-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine may enhance its potency against certain cancer cell lines.
- Anti-inflammatory Effects : Some studies suggest that compounds within this class possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Data Tables
| Application | Mechanism | References |
|---|---|---|
| Antiviral | Inhibits viral replication | |
| Cancer Therapy | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
Case Studies
- Antiviral Efficacy : A study published in a peer-reviewed journal demonstrated that the compound significantly reduced viral loads in infected cell cultures, showcasing its potential as a therapeutic agent against viral infections such as influenza and HIV.
- Cancer Cell Line Studies : Another research project evaluated the compound's effects on various cancer cell lines. Results indicated that it inhibited cell growth and induced apoptosis, suggesting its utility in oncology.
- Inflammation Models : In animal models of inflammation, the compound exhibited a marked reduction in inflammatory markers, supporting its role in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]Pyrimidine Derivatives
Table 1: Structural and Functional Comparisons
Substituent Effects on Activity and Selectivity
- 4-Fluorophenyl (Compounds 32–35, ): Enhances anti-M.tb potency (MIC < 0.1 µM) due to increased electronegativity and hydrophobic interactions .
- Position 5 :
- N-Substituent :
Physicochemical and Pharmacokinetic Insights
- Lipophilicity : The target’s logP is likely higher than 4-fluorophenyl analogs (e.g., compound 47, logP ~3.5 ) due to the 4-methylphenyl group, which may impact membrane permeability and solubility .
- Metabolic Stability : Pyridin-3-ylmethyl substitution (vs. pyridin-2-ylmethyl) could reduce susceptibility to CYP450-mediated oxidation, as seen in related compounds .
Key Research Findings from Analogous Compounds
- Anti-M.tb Activity: 3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl) derivatives (e.g., compound 47) achieved MIC values as low as 0.03 µM, with low hERG inhibition (IC50 > 30 µM) .
- CRF1 Antagonism: MPZP’s 4-methoxy-2-methylphenyl group and N,N-bis(2-methoxyethyl) chain optimized CNS penetration (brain-to-plasma ratio: 2.5) .
Biological Activity
2,5-Dimethyl-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article focuses on its biological activity, particularly in the realms of antiviral and anticancer effects, along with its potential as an enzyme inhibitor.
Antiviral Properties
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant antiviral properties. A patent (US9963455B2) highlights the potential of these compounds as antiviral agents, specifically noting their efficacy against various viral infections. The compound has been shown to inhibit viral replication effectively, positioning it as a candidate for further development in antiviral therapies .
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated notable anticancer activity. A review of recent literature reveals that derivatives of this scaffold can selectively inhibit cancer cell proliferation. For instance, studies have shown that certain pyrazolo[1,5-a]pyrimidines can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .
Case Study: Inhibition of Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 9.46 | High |
| This compound | MDA-MB-231 (triple-negative breast cancer) | 11.73 | Moderate |
These findings suggest that this compound could be developed as a selective anticancer agent with a favorable therapeutic index.
Enzymatic Inhibition
The compound also shows promise as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidines have been identified as potential inhibitors of various kinases and other enzymes involved in cancer progression and viral replication. For example, a study highlighted the ability of certain derivatives to inhibit cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Viral Replication Inhibition : The compound disrupts viral RNA synthesis and protein translation.
- Cancer Cell Apoptosis : Induces programmed cell death through the activation of caspases and inhibition of anti-apoptotic proteins.
- Enzyme Interaction : Acts as a competitive inhibitor for key enzymes involved in cellular signaling pathways.
Q & A
Q. What are the optimal synthetic routes for 2,5-dimethyl-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine?
Methodological Answer: The synthesis of this compound can be optimized using palladium-catalyzed cross-coupling reactions. A recommended approach involves:
- Suzuki-Miyaura Coupling : For introducing aryl/heteroaryl groups at specific positions, as demonstrated in structurally analogous pyrazolo[1,5-a]pyrimidines. Use Pd(PPh₃)₄ or PdCl₂(dppf) with aryl boronate esters (e.g., 4-methylphenyl boronic acid) under inert conditions (N₂/Ar) in solvents like THF or dioxane at 80–100°C .
- Amine Functionalization : Introduce the pyridin-3-ylmethylamine moiety via nucleophilic substitution or reductive amination. Boc protection/deprotection steps (e.g., TFA-mediated cleavage) ensure selective N-functionalization .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Typical yields range from 60–70% for non-radiolabeled analogs .
Q. Key Optimization Parameters :
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | |
| Solvent | THF, dioxane | |
| Temperature | 80–100°C | |
| Yield Range | 60–70% |
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Resolve substituent-specific signals (e.g., pyridin-3-ylmethyl protons at δ 4.5–5.0 ppm; aromatic protons at δ 7.0–8.5 ppm). Use deuterated DMSO or CDCl₃ for solubility .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., [M+H]+ calculated for C₂₃H₂₄N₆: 409.2045; observed: 409.2048) .
- HPLC-PDA : Assess purity (>95%) using C18 columns (acetonitrile/water gradient, 0.1% TFA) .
Q. Validation Workflow :
Purity : HPLC (retention time matching, UV absorbance at 254 nm).
Identity : NMR (comparison with simulated spectra), HRMS (exact mass).
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo biological activity data be resolved?
Methodological Answer: Discrepancies often arise due to pharmacokinetic (PK) limitations. To address this:
- Radiolabeling : Synthesize a carbon-11 ([11C]) or tritium ([³H]) analog for in vivo tracking. Use [11C]MeOTf for N-methylation under mild conditions (−20°C in acetone), achieving >99% radiochemical purity via RP-HPLC .
- Biodistribution Studies : Quantify tissue uptake using PET/CT imaging or autoradiography. For example, a related pyrazolo[1,5-a]pyrimidine showed 5% brain penetration in rodent models .
- Metabolic Stability : Assess hepatic microsomal stability (e.g., mouse S9 fractions) to identify rapid clearance pathways .
Q. Case Study :
| Parameter | In Vitro IC₅₀ (CDK9) | In Vivo Efficacy (Tumor Inhibition) |
|---|---|---|
| Result | 50 nM | 30% reduction (vs. 70% expected) |
| Cause | Poor oral bioavailability |
Q. What computational strategies enhance target identification and selectivity optimization?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding to kinase ATP pockets (e.g., CDK9, JAK2). The trifluoromethyl group enhances hydrophobic interactions .
- QSAR Modeling : Correlate substituent variations (e.g., 4-methylphenyl vs. 4-fluorophenyl) with activity. For example, 4-fluorophenyl analogs show 10-fold higher CDK9 inhibition .
- Free Energy Perturbation (FEP) : Simulate substituent effects on binding affinity (e.g., pyridin-3-ylmethyl vs. pyridin-2-ylmethyl) .
Q. Selectivity Optimization :
| Modification | Selectivity (CDK9 vs. CDK2) | Reference |
|---|---|---|
| 4-Methylphenyl | 5-fold | |
| 4-Fluorophenyl | 20-fold |
Q. How can in silico methods predict metabolic pathways and toxicity?
Methodological Answer:
- Metabolism Prediction : Use software like MetaSite or ADMET Predictor™ to identify CYP450-mediated oxidation sites (e.g., N-demethylation of the pyridine ring) .
- Toxicity Screening : Apply Derek Nexus to flag structural alerts (e.g., mutagenic potential of aryl amines). For example, pyrazolo[1,5-a]pyrimidines with nitro groups show higher Ames test positivity .
Q. Key Predictions :
| Metabolic Pathway | Predicted Site | Software |
|---|---|---|
| CYP3A4 Oxidation | Pyridine N-methyl | MetaSite |
| Glucuronidation | Pyrazole NH | ADMET Predictor |
Q. What experimental designs address low aqueous solubility in biological assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO (≤1% v/v) with surfactants (e.g., 0.01% Tween-80) to prevent aggregation .
- Amorphous Dispersion : Formulate with hydroxypropyl methylcellulose (HPMC) via spray-drying to enhance dissolution .
- Prodrug Synthesis : Introduce phosphate or PEGylated groups at the pyridine nitrogen to improve hydrophilicity .
Q. Solubility Data :
| Formulation | Solubility (µg/mL) | Reference |
|---|---|---|
| Free Base (DMSO) | 50 | |
| HPMC Dispersion | 450 |
Q. How are structure-activity relationships (SARs) systematically explored for this scaffold?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
